molecular formula C13H19NO2 B12358203 (2R)-2-(benzylamino)-4-methylpentanoic acid

(2R)-2-(benzylamino)-4-methylpentanoic acid

Cat. No.: B12358203
M. Wt: 221.29 g/mol
InChI Key: ZJOWTIPPMQBTTA-GFCCVEGCSA-N
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Description

(S)-2-(Benzylamino)-4-methylpentanoic acid is a chiral α-amino acid derivative

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Benzylamino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

(S)-2-(Benzylamino)-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-2-(Benzylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Benzylamino)-4-methylpentanoic acid is unique due to its chiral nature and the presence of a benzylamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2R)-2-(benzylamino)-4-methylpentanoic acid

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m1/s1

InChI Key

ZJOWTIPPMQBTTA-GFCCVEGCSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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